molecular formula C12H11ClO B169985 Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- CAS No. 106961-64-2

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl-

Cat. No.: B169985
CAS No.: 106961-64-2
M. Wt: 206.67 g/mol
InChI Key: UAQUWUBQYCAPFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- typically involves the reaction of 2-chlorobenzoyl chloride with cyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+cyclopentadieneAlCl3(2-chlorophenyl)(1-cyclopenten-1-yl)methanone\text{2-chlorobenzoyl chloride} + \text{cyclopentadiene} \xrightarrow{\text{AlCl}_3} \text{(2-chlorophenyl)(1-cyclopenten-1-yl)methanone} 2-chlorobenzoyl chloride+cyclopentadieneAlCl3​​(2-chlorophenyl)(1-cyclopenten-1-yl)methanone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of ketamine derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: A similar compound with a hydroxyl group instead of a ketone group.

    (1-Bromocyclopentyl)(2-chlorophenyl)methanone: A brominated analog with similar structural features.

Uniqueness

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- is unique due to its specific combination of a cyclopentenyl group and a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl)-(cyclopenten-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQUWUBQYCAPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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